molecular formula C20H27N5O B2454495 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2310140-85-1

4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2454495
CAS No.: 2310140-85-1
M. Wt: 353.47
InChI Key: HVOOKTRLTFMHOO-UHFFFAOYSA-N
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Description

4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a useful research compound. Its molecular formula is C20H27N5O and its molecular weight is 353.47. The purity is usually 95%.
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Biological Activity

The compound 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring connected to a pyrimidine moiety and a cyclopenta[d]pyrimidine structure. Its molecular formula is C16H22N4O2C_{16}H_{22}N_{4}O_{2} with a molecular weight of approximately 330.38 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine ring : Utilizing appropriate precursors to construct the piperidine framework.
  • Pyrimidine coupling : Employing coupling reactions to attach the dimethylpyrimidine moiety.
  • Cyclization : Creating the cyclopenta structure through cyclization reactions.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of pyrimidine and cyclopenta structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have been tested for their ability to inhibit cell proliferation in breast and lung cancer models .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cancer progression. The structural components suggest it could interact with active sites of these enzymes, potentially leading to therapeutic applications in oncology.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against a variety of pathogens. The presence of the piperidine and pyrimidine rings may enhance the compound's ability to penetrate microbial membranes and disrupt cellular processes .

Research Findings

Recent studies have focused on the pharmacological profiles of this compound:

Study ReferenceBiological ActivityMethodology
Herbicidal activity against Digitaria sanguinalisBioassay at concentrations of 100 mg/L
Selective sigma-1 receptor antagonistIn vitro binding assays
Cytotoxic effects on cancer cell linesCell viability assays

Case Studies

  • Cancer Cell Line Study : A recent study evaluated the cytotoxic effects of related compounds on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .
  • Enzyme Interaction Study : Another investigation utilized molecular docking studies to predict binding affinities of this compound with various kinases involved in cancer signaling pathways. The results indicated favorable interactions, supporting further exploration as a therapeutic agent.

Properties

IUPAC Name

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-13-14(2)21-12-22-20(13)26-11-16-7-9-25(10-8-16)19-17-5-4-6-18(17)23-15(3)24-19/h12,16H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOOKTRLTFMHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC(=NC4=C3CCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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